Superior Potency of SC-53116 vs. Structural Analog in Rat TMM Functional Assay
SC-53116 exhibits significantly higher potency than its bridgehead-methyl analog and racemate in a direct head-to-head comparison. In the rat tunica muscularis mucosae (TMM) assay, a standard functional model for 5-HT4 receptor activity, SC-53116 has an EC50 of 23 nM [1]. This is approximately 20-fold more potent than the bridgehead-methyl analog (±)-2, which has an EC50 of 449 nM, and nearly 3-fold more potent than its own racemate (EC50 of 66 nM) [1].
| Evidence Dimension | Functional potency (EC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | Bridgehead-methyl analog (±)-2: 449 nM; Racemate of SC-53116: 66 nM |
| Quantified Difference | ~20-fold higher potency than analog; ~3-fold higher than racemate |
| Conditions | Rat tunica muscularis mucosae (TMM) assay |
Why This Matters
This confirms the superior intrinsic activity of the specific enantiomer SC-53116, justifying its selection over related analogs for studies requiring maximal 5-HT4 receptor activation in this tissue model.
- [1] Becker DP, Flynn DL, Villamil CI. Bridgehead-methyl analog of SC-53116 as a 5-HT4 agonist. Bioorg Med Chem Lett. 2004 Jun 21;14(12):3073-5. View Source
